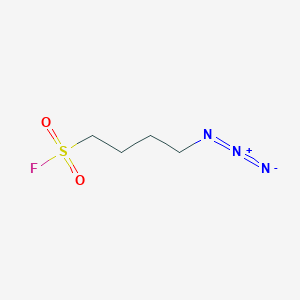

1-Butanesulfonyl fluoride, 4-azido-

Description

1-Butanesulfonyl fluoride, 4-azido- is a sulfonyl fluoride derivative with an azido (-N₃) group at the 4-position of the butane chain. Sulfonyl fluorides are electrophilic reagents widely used in chemical biology for covalent modification of proteins and as activity-based probes due to their hydrolytic stability compared to sulfonyl chlorides .

Properties

Molecular Formula |

C4H8FN3O2S |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-azidobutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H8FN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |

InChI Key |

UZOQTSSGVFXWFT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)F)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonyl fluoride, 4-azido- typically involves the reaction of butanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C4H9SO2Cl+NaN3→C4H9SO2N3+NaCl

Industrial Production Methods

Industrial production of 1-Butanesulfonyl fluoride, 4-azido- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonyl fluoride, 4-azido- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonyl fluoride group can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Sodium azide, solvents like acetonitrile or DMF.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Substitution: Various azido derivatives.

Reduction: Butanesulfonamide.

Oxidation: Butanesulfonic acid.

Scientific Research Applications

1-Butanesulfonyl fluoride, 4-azido- has several applications in scientific research:

Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of azido-containing pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butanesulfonyl fluoride, 4-azido- involves the reactivity of the azido group and the sulfonyl fluoride group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl fluoride group and the nucleophilic nature of the azido group.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonyl Fluorides

1-Butanesulfonyl Chloride

- Structure : CH₃(CH₂)₃SO₂Cl

- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) but prone to hydrolysis.

- Applications : Intermediate in organic synthesis, sulfonamide preparation .

- Comparison : The fluoride analogue (1-butanesulfonyl fluoride) is more hydrolytically stable, favoring prolonged reactivity in aqueous environments.

Perfluoro-1-butanesulfonyl Fluoride

- Structure : CF₃(CF₂)₃SO₂F

- Reactivity : Electron-deficient due to perfluorination, enhancing electrophilicity.

- Applications : Surfactants, electrolytes, and corrosion inhibitors .

- Comparison : The 4-azido variant lacks fluorination, reducing electron-withdrawing effects but introducing azide-mediated reactivity.

Azido-Containing Compounds

4-Azidobutanoic Acid Structure: CH₂(N₃)(CH₂)₂COOH Reactivity: Azido group enables CuAAC; carboxylic acid allows conjugation to amines via EDC/NHS chemistry. Applications: Bioconjugation, peptide modification . Comparison: Unlike 4-azidobutanoic acid, 1-butanesulfonyl fluoride, 4-azido- lacks a carboxylic acid but offers sulfonyl fluoride-mediated covalent binding.

4-Azido-(α-CF₃)-Benzyl Resorufin

- Structure : A benzyl derivative with α-CF₃ and 4-azido groups.

- Reactivity : Rapid 1,6-elimination triggered by H₂S, releasing resorufin.

- Applications : Fluorescent probe for real-time H₂S detection in cells .

- Comparison : While both compounds utilize azides, the sulfonyl fluoride in 1-butanesulfonyl fluoride, 4-azido- targets nucleophilic residues (e.g., tyrosine), whereas the benzyl resorufin derivative focuses on H₂S-responsive probe activation.

Reactivity and Stability

Biological Activity

1-Butanesulfonyl fluoride, 4-azido- is a compound of interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, synthesis, and implications in scientific studies.

1-Butanesulfonyl fluoride, 4-azido- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H8N2O2S |

| Molecular Weight | 164.18 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | 4-Azido-1-butanesulfonyl fluoride |

Biological Activity

The compound exhibits a range of biological activities that make it suitable for various applications:

- Antimicrobial Activity : Studies have indicated that sulfonyl fluorides can exhibit antimicrobial properties. The azido group may enhance this activity by participating in nucleophilic reactions with microbial enzymes, potentially disrupting their function .

- Enzyme Inhibition : The mechanism of action often involves the inhibition of serine proteases and other enzymes through covalent modification. This is particularly relevant in drug development where targeting specific enzymes can lead to therapeutic benefits .

- Cellular Effects : Research has shown that compounds with azido groups can be used in photochemical applications to modify cellular components upon exposure to light, leading to controlled cellular responses.

Case Studies

Several case studies highlight the biological implications of 1-butanesulfonyl fluoride, 4-azido-:

-

Case Study 1: Antiviral Applications

In a study focused on viral inhibition, it was found that sulfonyl fluorides could impede viral replication by targeting viral proteases. The azido modification allowed for selective binding to viral proteins, enhancing the efficacy of the treatment . -

Case Study 2: Cancer Research

Research involving cancer cell lines demonstrated that compounds like 1-butanesulfonyl fluoride, 4-azido- could induce apoptosis (programmed cell death) through the activation of specific signaling pathways. This was attributed to the compound's ability to interact with cellular proteins involved in survival signaling .

The biological activity of 1-butanesulfonyl fluoride, 4-azido- can be explained through its chemical interactions:

- Covalent Bond Formation : The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic residues in proteins, leading to irreversible enzyme inhibition.

- Azide Reactivity : The azido group can undergo reduction or substitution reactions under physiological conditions, allowing for further functionalization or activation within biological systems .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-azido-1-butanesulfonyl fluoride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves substituting the chloride group in 1-butanesulfonyl chloride (CAS 2386-60-9) with an azide group. Optimize reaction conditions by using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 0–5°C to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and confirm purity using NMR (to track sulfonyl fluoride integrity) and IR spectroscopy (to confirm azide N₃ stretch at ~2100 cm⁻¹). Yield improvements can be achieved by slow addition of NaN₃ and inert atmosphere control .

Q. How does the sulfonyl fluoride moiety influence the compound’s reactivity with biological nucleophiles (e.g., serine proteases)?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with hydroxyl or amine groups in enzymes (e.g., serine residues in proteases), forming stable sulfonate esters. To quantify reactivity, perform kinetic assays using fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC) and measure inhibition constants () under varying pH and temperature. Compare results with control compounds like PMSF to assess specificity .

Q. What analytical techniques are essential for characterizing 4-azido-1-butanesulfonyl fluoride and its derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and / NMR for structural elucidation. X-ray crystallography can resolve stereochemical details, while differential scanning calorimetry (DSC) assesses thermal stability. For azide functionality, employ IR spectroscopy or click chemistry validation (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 4-azido-1-butanesulfonyl fluoride under aqueous vs. anhydrous conditions?

- Methodological Answer : Stability discrepancies often arise from variable pH, temperature, or trace moisture. Conduct accelerated degradation studies using controlled humidity chambers (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Compare hydrolysis rates in buffered solutions (pH 7.4 vs. 2.0) to identify optimal storage conditions. Shelf-life projections can be modeled using Arrhenius equations .

Q. What experimental strategies mitigate cross-reactivity challenges when using this compound in activity-based protein profiling (ABPP)?

- Methodological Answer : To enhance specificity, pre-treat proteomes with broad-spectrum inhibitors (e.g., AEBSF) to block non-target sites. Use bioorthogonal handles (e.g., alkyne tags) for post-labeling via click chemistry. Validate targets using SILAC-based quantitative proteomics and competitive activity assays with recombinant enzymes .

Q. How does the 4-azido group enhance or limit the compound’s utility in photoaffinity labeling compared to traditional sulfonyl fluorides?

- Methodological Answer : The azide group enables UV-induced crosslinking with proximal biomolecules, making it suitable for mapping protein-ligand interactions. However, competing side reactions (e.g., Staudinger ligation) may occur. Optimize irradiation wavelength (365 nm) and duration (≤5 min) to minimize photodegradation. Validate labeling efficiency using Western blotting with streptavidin-HRP .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the electrophilic reactivity of 4-azido-1-butanesulfonyl fluoride versus non-azidated analogs?

- Methodological Answer : Contradictions may stem from divergent experimental setups (e.g., solvent polarity, nucleophile concentration). Perform head-to-head reactivity comparisons using standardized conditions (e.g., 25°C in PBS) and quantify second-order rate constants (). Use computational modeling (DFT) to predict electronic effects of the azide substituent on sulfonyl fluoride electrophilicity .

Methodological Best Practices

- Safety Protocols : Handle azides with caution due to explosion risks. Store 4-azido-1-butanesulfonyl fluoride in desiccated, amber vials at –20°C.

- Environmental Factors : Test stability under oxygen-free conditions (argon purge) to prevent azide decomposition.

- Validation : Cross-verify synthetic batches using orthogonal techniques (e.g., HRMS + NMR) to ensure batch-to-batch consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.